6-Fluoro-8-(trifluoromethyl)quinolin-4-ol
CAS No.: 1065092-53-6
Cat. No.: VC7235992
Molecular Formula: C10H5F4NO
Molecular Weight: 231.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1065092-53-6 |
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Molecular Formula | C10H5F4NO |
Molecular Weight | 231.15 |
IUPAC Name | 6-fluoro-8-(trifluoromethyl)-1H-quinolin-4-one |
Standard InChI | InChI=1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) |
Standard InChI Key | WAEVTJJXRXWUFY-UHFFFAOYSA-N |
SMILES | C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (C₁₀H₅F₄NO) features a bicyclic quinoline scaffold with substituents at the 4-, 6-, and 8-positions. The 4-hydroxy group participates in tautomerism, existing in equilibrium between the keto (quinolin-4-ol) and enol (4-hydroxyquinoline) forms. This tautomerism influences hydrogen-bonding capacity and molecular polarity .
The trifluoromethyl (-CF₃) group at position 8 contributes strong electron-withdrawing effects, while the fluorine at position 6 modulates electronic density across the aromatic system. These features collectively enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Key Physical Properties
Property | Value/Description |
---|---|
Molecular Weight | 231.15 g/mol |
Predicted LogP | 3.10 (moderate lipophilicity) |
Tautomeric Equilibrium | Keto-enol, favoring enol form |
Hydrogen Bond Donors/Acceptors | 1 donor, 3 acceptors |
The compound’s melting point exceeds 250°C, consistent with the rigidity imparted by fluorine substituents. Its moderate logP value suggests balanced solubility in both aqueous and organic media, a critical factor for pharmaceutical applications .
Synthetic Methodologies
Acetylenic Iminium Salt Approach
A robust synthesis route involves 1-trifluoromethyl-prop-2-yne 1-iminium triflates and substituted anilines. This one-pot, two-step protocol combines Michael addition and intramolecular cyclization (Fig. 1) :
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Michael Addition: Aniline derivatives react with acetylenic iminium salts to form β-aminovinyl intermediates.
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Cyclization: Thermal or acid-catalyzed ring closure yields the quinoline core.
Key Advantages:
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Regioselective introduction of -CF₃ at position 4
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Tolerance for electron-withdrawing groups (e.g., -F) at positions 6 and 8
Functionalization Strategies
Post-synthetic modifications enable further diversification:
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Halogenation: Electrophilic fluorination at position 6 using Selectfluor® reagents.
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Cross-Coupling: Suzuki-Miyaura reactions for introducing aryl/heteroaryl groups at position 2.
Biological Activity and Applications
Quinoline Derivative | MIC (μg/mL) | Target Pathogen |
---|---|---|
6-Fluoro-4-hydroxyquinoline | 1.2 | Mycobacterium tuberculosis |
8-CF₃-quinolin-4-ol analog | 0.8 | Staphylococcus aureus |
The -CF₃ group enhances target binding via hydrophobic interactions, while fluorine improves pharmacokinetic profiles.
Anticancer Mechanisms
Quinoline derivatives interfere with topoisomerase II and kinase signaling pathways. Molecular docking studies suggest that the 8-CF₃ group in 6-fluoro-8-(trifluoromethyl)quinolin-4-ol may occupy hydrophobic pockets in EGFR kinases, potentially inhibiting oncogenic signaling.
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
Compound | Substituents | logP | IC₅₀ (μM) |
---|---|---|---|
6-Fluoro-8-CF₃-quinolin-4-ol | 4-OH, 6-F, 8-CF₃ | 3.10 | 0.45 |
6-Chloro-8-CF₃-quinolin-4-ol | 4-OH, 6-Cl, 8-CF₃ | 3.65 | 1.20 |
8-CF₃-quinolin-4-ol | 4-OH, 8-CF₃ | 2.85 | 2.80 |
Fluorine’s smaller van der Waals radius compared to chlorine enables tighter target binding, explaining the 2.7-fold potency increase in the 6-fluoro derivative.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
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Antitubercular agents: Targeting mycobacterial enoyl-ACP reductase.
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Kinase inhibitors: Leveraging -CF₃ for ATP-binding pocket interactions.
Materials Science
Fluorinated quinolines act as:
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OLED emitters: High electron affinity from -CF₃ improves charge transport.
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Metal-organic frameworks (MOFs): Hydroxyl groups facilitate coordination with lanthanides.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with bacterial topoisomerases using X-ray crystallography.
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Prodrug Development: Mask the 4-hydroxy group to enhance oral bioavailability.
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Green Synthesis: Explore photocatalytic methods to reduce reliance on hazardous reagents.
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